2-Chloro-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO/c1-2-6(9)7(13)12-4-3-8(10,11)5-12/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVXCNIEJXFNMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one is a synthetic compound with significant potential in pharmacological applications. Its unique structure, featuring a pyrrolidine ring and a chlorobutanone moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 195.64 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H12ClF2NO |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2091118-33-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to function as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. The presence of the fluorine atoms enhances the lipophilicity and binding affinity to certain receptors, potentially increasing its efficacy in therapeutic applications.
Potential Targets
- Enzymes : The compound may inhibit enzymes such as phosphodiesterases (PDEs), which play critical roles in regulating intracellular signaling pathways.
- Receptors : It may act on neurotransmitter receptors, influencing neurological processes.
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting PDEs. For instance, selective PDE4 inhibitors have shown promise in reducing inflammation associated with respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Research into related compounds has demonstrated effects on learning and memory through modulation of cAMP levels via PDE inhibition .
Study 1: PDE Inhibition
A study focused on a structurally similar compound demonstrated significant inhibition of PDE4 activity, leading to reduced inflammation in animal models. The IC50 values for these compounds were reported in the nanomolar range, indicating high potency . This suggests that this compound could exhibit similar effects.
Study 2: Neuroprotective Properties
In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress. The mechanism involves the modulation of intracellular signaling pathways that promote cell survival .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
